molecular formula C9H7FO4 B6589455 3-fluoro-5-formyl-4-methoxybenzoic acid CAS No. 2137718-44-4

3-fluoro-5-formyl-4-methoxybenzoic acid

Cat. No.: B6589455
CAS No.: 2137718-44-4
M. Wt: 198.15 g/mol
InChI Key: VDKIGPZUWZVECP-UHFFFAOYSA-N
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Description

3-Fluoro-5-formyl-4-methoxybenzoic acid is an organic compound characterized by the presence of a fluorine atom, a formyl group, and a methoxy group attached to a benzene ring, along with a carboxylic acid functional group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-fluorobenzoic acid or 3-fluoro-4-methoxybenzoic acid as starting materials.

  • Reaction Steps: The formyl group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

  • Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods:

  • Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Process Optimization: Continuous flow chemistry and other advanced techniques are employed to optimize the reaction conditions and improve efficiency.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The formyl group can be reduced to a hydroxyl group, resulting in the formation of 3-fluoro-5-hydroxymethoxybenzoic acid.

  • Substitution: Nucleophilic aromatic substitution reactions can occur at the fluorine-substituted benzene ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Strong nucleophiles like sodium amide (NaNH2) or potassium fluoride (KF) are used in substitution reactions.

Major Products Formed:

  • Esters and Amides: Oxidation of the carboxylic acid group can yield esters and amides.

  • Hydroxyl Derivatives: Reduction of the formyl group results in hydroxyl derivatives.

  • Substituted Benzenes: Nucleophilic substitution can produce various substituted benzene derivatives.

Scientific Research Applications

Chemistry: 3-Fluoro-5-formyl-4-methoxybenzoic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxybenzoic acid: Lacks the formyl group.

  • 3-Fluoro-5-methoxybenzoic acid: Lacks the formyl group.

  • 3-Fluorobenzoic acid: Lacks both the formyl and methoxy groups.

This comprehensive overview highlights the significance of 3-fluoro-5-formyl-4-methoxybenzoic acid in various scientific fields and its potential applications

Properties

CAS No.

2137718-44-4

Molecular Formula

C9H7FO4

Molecular Weight

198.15 g/mol

IUPAC Name

3-fluoro-5-formyl-4-methoxybenzoic acid

InChI

InChI=1S/C9H7FO4/c1-14-8-6(4-11)2-5(9(12)13)3-7(8)10/h2-4H,1H3,(H,12,13)

InChI Key

VDKIGPZUWZVECP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)O)C=O

Purity

95

Origin of Product

United States

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